Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride

Lipophilicity ADME Spirocyclic building blocks

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride (CAS 2503205-97-6) is a Boc-protected spirocyclic amine building block belonging to the azaspiro[2.5]octane family. With an experimental LogP of 0.9, a polar surface area (PSA) of 50 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.916), this compound occupies a distinct region of drug-like chemical space compared to non-spirocyclic piperidine or bicyclic amine alternatives.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.78
CAS No. 2503205-97-6
Cat. No. B2594654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride
CAS2503205-97-6
Molecular FormulaC12H23ClN2O2
Molecular Weight262.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNC2(C1)CC2.Cl
InChIInChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
InChIKeyBEVHWLSPMOGHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride (CAS 2503205-97-6): A Regiochemically Defined Spirocyclic Boc-Amine Building Block for Medicinal Chemistry


Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride (CAS 2503205-97-6) is a Boc-protected spirocyclic amine building block belonging to the azaspiro[2.5]octane family . With an experimental LogP of 0.9, a polar surface area (PSA) of 50 Ų, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.916), this compound occupies a distinct region of drug-like chemical space compared to non-spirocyclic piperidine or bicyclic amine alternatives [1]. The hydrochloride salt form (MW 263 Da) is commercially available at 95% purity from multiple suppliers, enabling its direct use as a versatile intermediate in fragment-based drug discovery (FBDD) and scaffold-hopping campaigns [1].

Why 4-Azaspiro[2.5]octane Regiochemistry Cannot Be Freely Substituted with 5- or 6-Azaspiro Isomers


Within the azaspiro[2.5]octane family, the position of the ring nitrogen profoundly alters the vector of amine substitution and, consequently, the three-dimensional presentation of subsequently elaborated functional groups . While the 5‑azaspiro and 6‑azaspiro regioisomers have been extensively validated as M4 muscarinic antagonists and GLP‑1 agonists respectively [1][2], the 4‑azaspiro scaffold orients the 7‑amino substituent into a different spatial trajectory relative to the cyclopropane ring, a feature exploited in BTK inhibitor programs, where a 4‑cyano‑4‑azaspiro[2.5]octane core is a critical pharmacophoric element [3]. Generic substitution risks both failed target engagement and unpredictable PK profiles, as the regiochemistry directly controls the conformational ensemble accessible to the appended amine.

Quantitatively Differentiated Evidence for Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride vs. Closest Structural Analogs


LogP Comparison: Reduced Lipophilicity Relative to 5- and 6-Azaspiro Isomers

The target compound exhibits a computed LogP of 0.9 (Chemspace), which is markedly lower than the LogP of the 5‑azaspiro[2.5]octane free base (LogP 0.94–1.48 ) and the 6‑azaspiro[2.5]octane free base (XLogP3 1.3 ). The reduced lipophilicity arises from the additional carbamate polar functionality and suggests superior aqueous solubility and a lower risk of promiscuous binding in biochemical assays.

Lipophilicity ADME Spirocyclic building blocks

Polar Surface Area (PSA) Differentiation: Enhanced Hydrogen-Bonding Capacity vs. Unsubstituted Azaspiro Scaffolds

The target compound possesses a PSA of 50 Ų [1], substantially larger than the PSA of the unsubstituted 4‑azaspiro[2.5]octane parent (12 Ų ), the 5‑azaspiro[2.5]octane (12 Ų ), and the 6‑azaspiro[2.5]octane (12 Ų ). This ~4.2‑fold increase in PSA, attributable to the carbamate moiety, enhances hydrogen-bonding capacity (2 HBD, 2 HBA) and may improve target engagement at polar binding sites.

Polar surface area Hydrogen bonding Drug-likeness

Conformational Rigidity: Fsp³ Advantage Over Non-Spirocyclic Boc-Amine Alternatives

The target compound displays an Fsp³ value of 0.916 [1], significantly exceeding that of common non-spirocyclic Boc-protected amine building blocks such as N-Boc-piperidine (Fsp³ ≈ 0.71) or N-Boc-cyclohexylamine (Fsp³ ≈ 0.79). This near-maximal carbon saturation, combined with the rigid spirocyclic junction (2 rings, 3 rotatable bonds), restricts conformational freedom and can enhance binding selectivity in target-based assays.

Fraction sp³ Conformational restriction Scaffold diversity

Regiochemical Differentiation: Distinct Conformational Trajectory vs. 5- and 6-Azaspiro Scaffolds Used in M4 and GLP-1 Programs

Whereas 6‑azaspiro[2.5]octane scaffolds have been optimized into potent M4 antagonists (VU6015241, human M4 IC₅₀ in low nanomolar range [1]) and GLP‑1 agonists [2], the 4‑azaspiro[2.5]octane scaffold places the reactive 7‑amino group in a distinct spatial orientation. This regiochemical difference has been exploited in BTK inhibitor programs: Civorebrutinib (WS‑413) employs a 4‑cyano‑4‑azaspiro[2.5]octan‑6‑yl core as a critical pharmacophore [3], demonstrating that the 4‑aza regioisomer accesses chemical space orthogonal to the 6‑aza series. The Boc‑protected 7‑amine in the target compound provides a direct synthetic entry point into this under-explored regiochemical series.

Regiochemistry Structure-activity relationship Kinase inhibitors

Hydrochloride Salt Advantage: Improved Handling and Solubility vs. Free Base

The target compound is supplied as the hydrochloride salt, which universally improves aqueous solubility and solid-state stability compared to the free base (tert-butyl (4-azaspiro[2.5]octan-7-yl)carbamate, CAS 2503203-87-8, purity 95% [1]). Hydrochloride salt formation is a standard strategy to enhance the developability of amine-containing building blocks, as demonstrated across the azaspiro[2.5]octane family . The free base of the target scaffold has a LogP of ~1.62 ; salt formation with HCl drives the effective LogD lower at physiological pH, further improving aqueous compatibility.

Salt form Aqueous solubility Solid-state properties

Commercial Availability: Multi-Supplier Access with Defined Purity and Lead Time

As of the latest data, the target compound is in-stock from at least four suppliers on the Chemspace marketplace, with a standard purity specification of 95% [1]. Lead times range from 2 days (Enamine US, shipping from United States) to 3 days (SIA Enamine, shipping from Latvia). Pricing scales from $467 (100 mg) to $2,631 (2.5 g) [1]. By comparison, the closely related tert-butyl N-[(7S)-5-azaspiro[2.5]octan-7-yl]carbamate (CAS 1932365-30-4) is available at 96% HPLC purity from fewer suppliers , while the 4,7-diazaspiro[2.5]octane Boc-protected analog (CAS 674792-08-6) is available at 97% purity from AKSci .

Commercial availability Supply chain Procurement

Recommended Application Scenarios for Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate Hydrochloride Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring 3D Diversity and Low Lipophilicity

With a LogP of 0.9 and Fsp³ of 0.916, this compound is ideally suited for inclusion in fragment screening libraries that emphasize three-dimensionality and balanced hydrophilicity [1]. Its physicochemical profile aligns with the 'rule of three' guidelines for fragment libraries, and the Boc-protected amine permits rapid diversification via amide coupling or urea formation after deprotection.

Scaffold-Hopping from 6-Azaspiro GPCR Ligands to Novel Kinase Inhibitor Chemotypes

The 4‑azaspiro[2.5]octane scaffold has been clinically validated in the BTK inhibitor Civorebrutinib [2]. For programs seeking to differentiate from the heavily explored 6‑azaspiro series (M4 antagonists, GLP‑1 agonists [3][4]), this building block provides an entry point into a regiochemically distinct series with demonstrated relevance to kinase drug discovery.

Parallel Library Synthesis Requiring Pre-Activated, Solubility-Optimized Building Blocks

The hydrochloride salt form eliminates the need for in situ protonation during solution-phase parallel synthesis, improving reproducibility across 96‑well formats [1]. The 95% purity specification and multi-supplier commercial availability with 2–3 day lead times support automated library production workflows without supply chain delays [1].

CNS Drug Discovery Programs Requiring Balanced PSA for Blood-Brain Barrier Penetration

The PSA of 50 Ų positions this compound below the typical CNS permeability threshold (~70–90 Ų for oral CNS drugs) while still providing sufficient hydrogen-bonding capacity for target engagement [1]. Combined with the spirocyclic scaffold's inherent conformational rigidity, this profile supports design of CNS-penetrant candidates with reduced off-target promiscuity.

Quote Request

Request a Quote for Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.